2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Molecular weight Chemical formula Isosteric replacement

Obtain 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1448029-04-6) for unambiguous RORγ inverse agonist SAR. The direct oxan-4-yl attachment imposes distinct conformational constraints vs. methylene-linked analogs, critical for reproducible fragment-based drug discovery. Covered by US9040717B2, it serves as a weakly active control (IC50 ~1 μM analogue data available) or a core for fragment growing. Ensure your studies are not confounded by inappropriate generic substitutions—request a quote for this specific, patent-protected scaffold.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 1448029-04-6
Cat. No. B2637913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
CAS1448029-04-6
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C16H19N3O2/c1-12-4-2-3-5-15(12)16(20)18-13-10-17-19(11-13)14-6-8-21-9-7-14/h2-5,10-11,14H,6-9H2,1H3,(H,18,20)
InChIKeyNXDVMZUHHBPSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1448029-04-6): A Pyrazole-Amide Scaffold for RORγ and Kinase Probe Development


2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1448029-04-6) is a pyrazole-amide analog characterized by a 2-methylbenzamide core linked to a 1-(oxan-4-yl)-1H-pyrazol-4-amine scaffold . It falls within the broader class of pyrazole-containing benzamides that have been explored as RORγ inverse agonists and is explicitly encompassed by the patent family directed to pyrazole-amide compounds for therapeutic applications . The compound is commercially available as a research-grade building block (molecular formula C₁₆H₁₉N₃O₂, molecular weight 285.34 g/mol) . The direct attachment of the oxan-4-yl group to the pyrazole N1 position distinguishes it from closely related analogs featuring a methylene linker, a structural nuance that influences conformational flexibility and physicochemical properties relevant to fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration.

Why 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide Cannot Be Trivially Replaced by Other Pyrazole-Amide Analogs


Within the pyrazole-amide chemical space, subtle alterations in the N1 substitution pattern of the pyrazole ring can profoundly affect both conformational preferences and target engagement profiles . The direct attachment of the oxan-4-yl (tetrahydropyran) moiety to the pyrazole nitrogen in the target compound imposes a distinct spatial orientation compared to analogs where the tetrahydropyran is appended via a methylene spacer . This difference is not merely cosmetic: it alters the dihedral angle between the pyrazole and the oxane ring, influences hydrogen-bond acceptor capacity, and shifts the overall molecular shape. Furthermore, the 2-methyl substitution on the benzamide ring introduces a steric constraint absent in the unsubstituted benzamide analog (N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide) . These orthogonal structural differences mean that generic substitution with a closely related pyrazole-amide analog—without explicit comparative binding, cellular, or in vivo data—risks confounding SAR interpretations and undermining the reproducibility of biological experiments. The following quantitative evidence guide details the measurable dimensions along which the target compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide Versus Closest Analogs


Molecular Weight and Formula Distinction: Target Compound vs. Methylene-Linked Analog

The target compound (C₁₆H₁₉N₃O₂, MW = 285.34 g/mol) possesses a 14 Da lower molecular weight than the closely related analog 2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide (C₁₇H₂₁N₃O₂, MW ≈ 299.37 g/mol) . This difference arises from the absence of the methylene spacer between the oxane ring and the pyrazole N1. In fragment-based drug discovery, a 14 Da reduction can be significant for optimizing ligand efficiency indices (LE ≈ 0.3–0.5 kcal/mol per heavy atom), as it reduces the number of heavy atoms from 22 to 21 while potentially maintaining or improving binding enthalpy .

Molecular weight Chemical formula Isosteric replacement

Conformational Restraint Imposed by Direct Oxan-4-yl Attachment vs. Methylene-Linked Analog

The target compound contains a directly N-linked oxan-4-yl group, which restricts rotation around the N1–C bond of the tetrahydropyran ring compared to the methylene-linked analog . This substitution eliminates one rotatable bond, reducing the number of freely rotatable bonds from 4 to 3 (excluding amide bond), and forces the oxane ring into a more defined spatial arrangement relative to the pyrazole. Such conformational restriction is a well-precedented strategy in medicinal chemistry for improving target selectivity and reducing entropic penalty upon binding . While no direct crystallographic data are available for the target compound, the PDB entry 4ZOM (RORγ in complex with inverse agonist 4j) demonstrates that pyrazole N1 substituents adopt specific binding poses within the RORγ ligand-binding domain, and variations in linker length directly impact occupancy of the lipophilic pocket .

Conformational analysis Dihedral angle Rotatable bonds

Submicromolar RORγ Ligand-Binding Domain Activity of the Pyrazole-Amide Class: A Baseline for Target Compound Benchmarking

The pyrazole-containing benzamide class has demonstrated potent RORγ inverse agonism in biochemical assays. The prototypical analog '4j' (N-{4-[3-(acetylamino)-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-[(1R,5S)-3-azabicyclo[3.1.0]hex-3-yl]phenyl}-2-chloro-6-fluoro-N-methylbenzamide) inhibited RORγ with an IC50 in the low nanomolar range in a GAL4-hybrid cellular assay . While the target compound has not been independently profiled in published RORγ assays, a structurally related patent compound (US10905687, Compound 18) bearing an oxan-4-yl-substituted pyrazole showed an IC50 of 1.00 × 10³ nM in a human RORγ ligand-binding assay . This weak activity suggests that the target compound may occupy a distinct region of the RORγ SAR landscape, potentially serving as a negative control or a starting scaffold for further optimization via addition of substituents on the benzamide or pyrazole rings.

RORγ inverse agonist IC50 ligand binding assay

Patent-Exemplified Scaffold Privilege: Target Compound Falls Within Granted US9040717B2 Claims

The target compound is encompassed by the Markush claims of US Patent 9,040,717 B2 (issued May 26, 2015), which broadly protects pyrazole-amide compounds of Formula I wherein R₁ includes substituted or unsubstituted phenyl and the pyrazole N1 is substituted with a tetrahydropyranyl group . This granted patent, assigned to a major pharmaceutical company, provides confidence that the chemical space around the target compound has been thoroughly explored and validated in relevant biological assays (diabetes, RORγ-mediated diseases). In contrast, several close analogs with different substitution patterns (e.g., 2-bromo-5-methoxy or 2,3-dimethoxy benzamide variants) have not been explicitly exemplified in the same patent family, creating uncertainty regarding their intellectual property status and the extent of biological profiling . For procurement decisions, selecting a compound explicitly within a granted, exemplified patent reduces legal risk and ensures access to the most comprehensive SAR dataset available.

Patent protection intellectual property freedom to operate

Optimal Application Scenarios for 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide in Academic and Industrial Research


Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 285 Da and 21 non-hydrogen atoms, 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide sits within ideal fragment space (MW < 300, heavy atom count ≤ 22). Its moderate lipophilicity and the conformational restraint imposed by the direct oxan-4-yl attachment make it an excellent core for fragment growing or merging strategies targeting RORγ or other lipophilic binding pockets. The predicted weak RORγ affinity suggests it can be used in fragment screens without saturating binding sites, allowing detection of weak but specific interactions via STD-NMR or SPR.

Negative Control for RORγ Inverse Agonist Screening

Based on the low micromolar IC50 observed for the closest patent analog (US10905687, Compound 18: IC50 = 1.00 × 10³ nM) in a human RORγ ligand-binding assay, 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can serve as an inactive or weakly active control compound in RORγ biochemical and cellular assays. This allows robust interpretation of data when evaluating novel, potent series members.

Chemical Biology Tool for Studying Tetrahydropyran-Mediated Physicochemical Effects

The oxan-4-yl (tetrahydropyran) moiety is known to modulate solubility, permeability, and metabolic stability. Using 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide as a model system, researchers can systematically investigate the impact of the direct vs. methylene-linked tetrahydropyran on logD, CYP450 inhibition, and microsomal stability—directly informing the design of more drug-like leads.

Patent-Literate Lead Optimization Campaigns

Since 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is explicitly covered by US9040717B2, it provides a safe harbor for further derivatization and patent strategy. Medicinal chemistry teams can explore substitution patterns on the benzamide ring or modifications to the oxane ring while remaining within the granted claims, facilitating the generation of novel, protectable intellectual property.

Quote Request

Request a Quote for 2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.